4-Amino-5-methylthiophene-2-carboxamide

Vue d'ensemble

Description

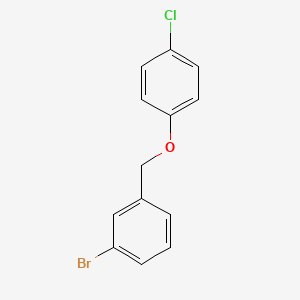

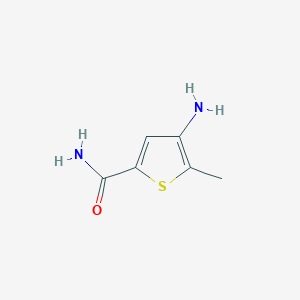

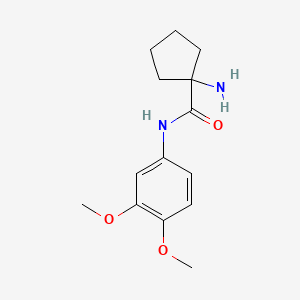

4-Amino-5-methylthiophene-2-carboxamide is an organic compound with the CAS Number: 1247371-83-0 . It has a molecular weight of 156.21 .

Molecular Structure Analysis

The molecular formula of 4-Amino-5-methylthiophene-2-carboxamide is C6H8N2OS . The InChI code for this compound is 1S/C6H8N2OS/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H2,8,9) .Physical And Chemical Properties Analysis

4-Amino-5-methylthiophene-2-carboxamide is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Radiosensitizers and Cytotoxins

- Radiosensitizers and Cytotoxins : A study by Threadgill et al. (1991) synthesized a series of nitrothiophene carboxamides with potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation and selectively act as cytotoxins under hypoxic conditions, demonstrating the chemical versatility and potential therapeutic applications of thiophene carboxamide derivatives Threadgill et al., 1991.

Development of Schiff Base Derivatives

- Schiff Base Derivatives : A study highlighted the synthesis and reactions of new chiral linear carboxamides incorporating a peptide linkage, showcasing the role of thiophene carboxamide derivatives in creating complex molecules with potential biological activity. This work lays the groundwork for further exploration of these compounds in various scientific and pharmacological fields Khalifa et al., 2014.

Anticancer and Pharmacological Properties

- Anticancer and Pharmacological Properties : The synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide as a precursor was reported by Song (2007). These derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, indicating their potential in cancer therapy and highlighting the critical role of thiophene carboxamide derivatives in developing new anticancer agents Song, 2007.

Functionalized Graphene Oxide for Dye and Copper Removal

- Environmental Applications : The functionalization of graphene oxide with 4-aminothiophenol for the enhanced sorption of methylene blue and copper ions was investigated by Chen et al. (2016). This study not only demonstrates a potential environmental application of thiophene derivatives in water treatment technologies but also showcases their utility in modifying materials for specific sorption capabilities Chen et al., 2016.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Thiophene-based analogs, such as 4-Amino-5-methylthiophene-2-carboxamide, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

4-amino-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJMYBYAKRRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)

![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)